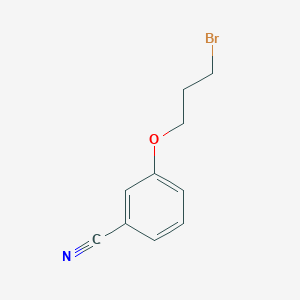

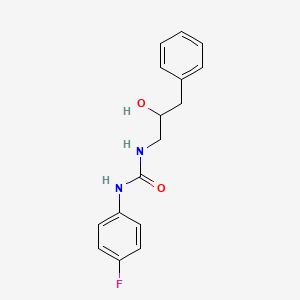

![molecular formula C26H31N3O4S B2412384 Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate CAS No. 361472-87-9](/img/structure/B2412384.png)

Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities . The molecule also has a sulfanylacetate group attached to it, which could potentially contribute to its reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Characterization of Quinazolines as Antimicrobial Agents :A study conducted by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, exploring their potential as antimicrobial agents. The research involved various reactions leading to the formation of compounds with potent antibacterial and antifungal activities. This study underlines the significance of quinazoline derivatives in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Diastereoselective Synthesis of Atropisomeric Quinazolinones :Natsugari et al. (2006) explored the diastereoselective synthesis of atropisomeric quinazolinones. The research highlighted the stereochemical stability of the synthesized atropisomers and their potential applications in various fields, including medicinal chemistry. This study contributes to the understanding of the synthesis and stereochemical properties of quinazolinone derivatives (Natsugari et al., 2006).

Bioactive Molecules and Pharmacological Screening

Synthesis of Bioactive Molecule Fluoro Substituted Benzothiazoles :Patel et al. (2009) focused on synthesizing various bioactive molecules, including fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole. These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad spectrum of biological activities associated with quinazoline derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Heterocyclic Compounds from 4h-3,1-benzoxazin-4-one Derivatives as Anticancer Agents :Abdel-Rahman (2005) investigated the reactivity of certain compounds towards nitrogen nucleophiles, leading to the formation of various heterocyclic compounds with promising selective anticancer activity. This research emphasizes the role of quinazoline derivatives in the development of novel anticancer agents (Abdel-Rahman, 2005).

Molecular Structure and Drug Synthesis

Crystal Structure and DFT Studies of Ethyl Quinolinylacetate :Baba et al. (2019) conducted a study on the crystal structure of ethyl quinolinylacetate, providing insights into its molecular structure, Hirshfeld surface analysis, and density functional theory (DFT) studies. This research contributes to the understanding of the molecular architecture and properties of quinazoline derivatives (Baba et al., 2019).

Practical Synthesis of Broad-Spectrum Antibacterial Isothiazoloquinolone :Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, effective against resistant organisms like MRSA. The synthesis method presented is amenable to large-scale production, showcasing the practical applications of quinazoline derivatives in drug synthesis (Hashimoto et al., 2007).

Propiedades

IUPAC Name |

ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-4-6-10-15-29-25(32)21-14-13-20(24(31)28(3)17-19-11-8-7-9-12-19)16-22(21)27-26(29)34-18-23(30)33-5-2/h7-9,11-14,16H,4-6,10,15,17-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXKTQUGTDGQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)N=C1SCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)